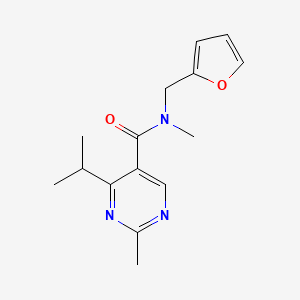![molecular formula C15H19N5O B7177838 2-methyl-N-[(2-methylpyrimidin-4-yl)methyl]-4-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B7177838.png)
2-methyl-N-[(2-methylpyrimidin-4-yl)methyl]-4-propan-2-ylpyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[(2-methylpyrimidin-4-yl)methyl]-4-propan-2-ylpyrimidine-5-carboxamide is a synthetic organic compound with a complex structure featuring multiple pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(2-methylpyrimidin-4-yl)methyl]-4-propan-2-ylpyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The initial step involves the synthesis of the pyrimidine core. This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Alkylation: The next step involves the alkylation of the pyrimidine core with 2-methylpyrimidin-4-ylmethyl halide in the presence of a base such as potassium carbonate.
Amidation: The final step is the amidation reaction where the alkylated pyrimidine is reacted with isobutyric acid chloride in the presence of a base like triethylamine to form the carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrimidine rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine rings. Reagents such as sodium hydride and alkyl halides are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it valuable for biochemical assays.
Medicine
In medicinal chemistry, 2-methyl-N-[(2-methylpyrimidin-4-yl)methyl]-4-propan-2-ylpyrimidine-5-carboxamide is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity profile make it suitable for various applications, including the production of polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(2-methylpyrimidin-4-yl)methyl]-4-propan-2-ylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets by binding to their active sites or altering their conformation, thereby modulating their biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-methylpyrimidine-4-carboxamide
- N-methyl-4-propan-2-ylpyrimidine-5-carboxamide
- 2-methyl-N-(pyrimidin-4-ylmethyl)-4-propan-2-ylpyrimidine-5-carboxamide
Uniqueness
Compared to similar compounds, 2-methyl-N-[(2-methylpyrimidin-4-yl)methyl]-4-propan-2-ylpyrimidine-5-carboxamide is unique due to its dual pyrimidine rings and specific substitution pattern. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-methyl-N-[(2-methylpyrimidin-4-yl)methyl]-4-propan-2-ylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-9(2)14-13(8-17-11(4)20-14)15(21)18-7-12-5-6-16-10(3)19-12/h5-6,8-9H,7H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXHGDJMLXMEMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)CNC(=O)C2=CN=C(N=C2C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide](/img/structure/B7177760.png)
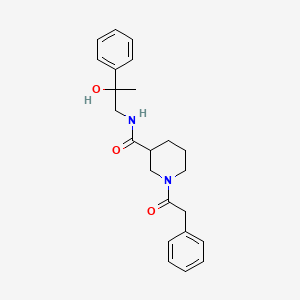
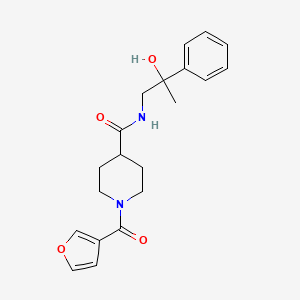

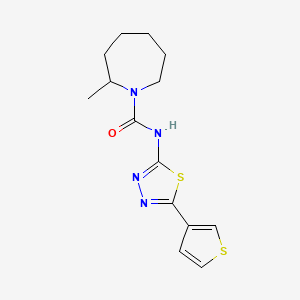
![1-(1-Methylpyrazol-3-yl)-3-[1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]urea](/img/structure/B7177796.png)
![1-[(2-Hydroxy-5-methoxyphenyl)methyl]-3-[(2-imidazol-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7177811.png)
![1-Methyl-3-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(1,2,3,4-tetrahydronaphthalen-2-yl)urea](/img/structure/B7177813.png)
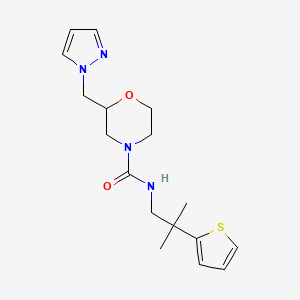
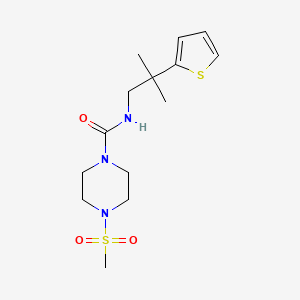
![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea](/img/structure/B7177822.png)
![2-methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-4-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B7177827.png)
